molecular formula C9H13N3O3 B8742880 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxylic acid

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxylic acid

Cat. No. B8742880
M. Wt: 211.22 g/mol
InChI Key: QNTFWHUJXNOJHY-UHFFFAOYSA-N
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Patent
US08394834B2

Procedure details

To a solution of 1-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidine-4-carboxylic acid ethyl ester (1.41 g, 5.89 mmol) in ethanol (5 ml) was added a 1 M solution of sodium hydroxide (5.9 ml, 5.9 mmol). The solution was stirred for 18 h at RT, and then was acified by addition of a 1 M solution of hydrochloric acid (5.9 ml). The reaction mixture was concentrated in vacuo. After the addition of Na2SO4 the residue was suspended in THF (20 ml), filtered off and washed with THF and dried under vacuo. The title compound (0.72 g, 38%) was obtained as an off-white solid. MS m/e: 210.1 [M−H].
Quantity
1.41 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]2[O:13][C:14]([CH3:17])=[N:15][N:16]=2)[CH2:8][CH2:7]1)=[O:5])C.[OH-].[Na+].Cl>C(O)C>[CH3:17][C:14]1[O:13][C:12]([N:9]2[CH2:10][CH2:11][CH:6]([C:4]([OH:5])=[O:3])[CH2:7][CH2:8]2)=[N:16][N:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)C=1OC(=NN1)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.9 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 18 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
After the addition of Na2SO4 the residue
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
dried under vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NN=C(O1)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.